

# In Silico Modeling of 2-Aminopyridine-3,4-diol Interactions: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminopyridine-3,4-diol

Cat. No.: B15233762

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### Abstract:

This technical guide provides a comprehensive overview of the methodologies for the in silico modeling of **2-Aminopyridine-3,4-diol**, a small molecule with potential for biological activity. Due to the limited publicly available data on this specific compound, this document outlines a robust framework for its computational analysis based on established protocols for the broader class of 2-aminopyridine derivatives. The guide details procedures for molecular docking and molecular dynamics simulations, providing hypothetical yet plausible biological targets. Furthermore, it presents quantitative data from related compounds to serve as a benchmark for future studies and includes detailed experimental protocols and visualizations to facilitate research and development efforts.

## Introduction to 2-Aminopyridine-3,4-diol

**2-Aminopyridine-3,4-diol** is a heterocyclic organic compound belonging to the aminopyridine class of molecules. The 2-aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The diol substitution at the 3 and 4 positions of the pyridine ring introduces unique electronic and steric properties that may influence its interaction with biological macromolecules.

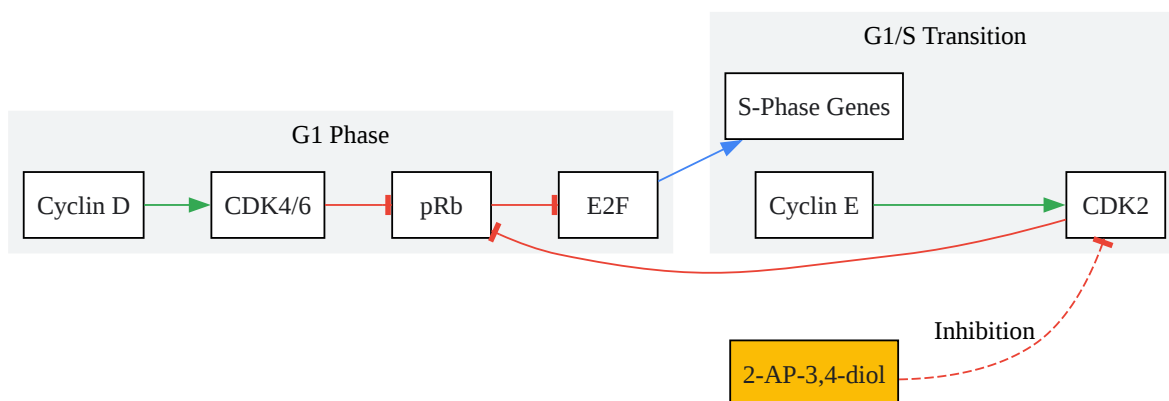
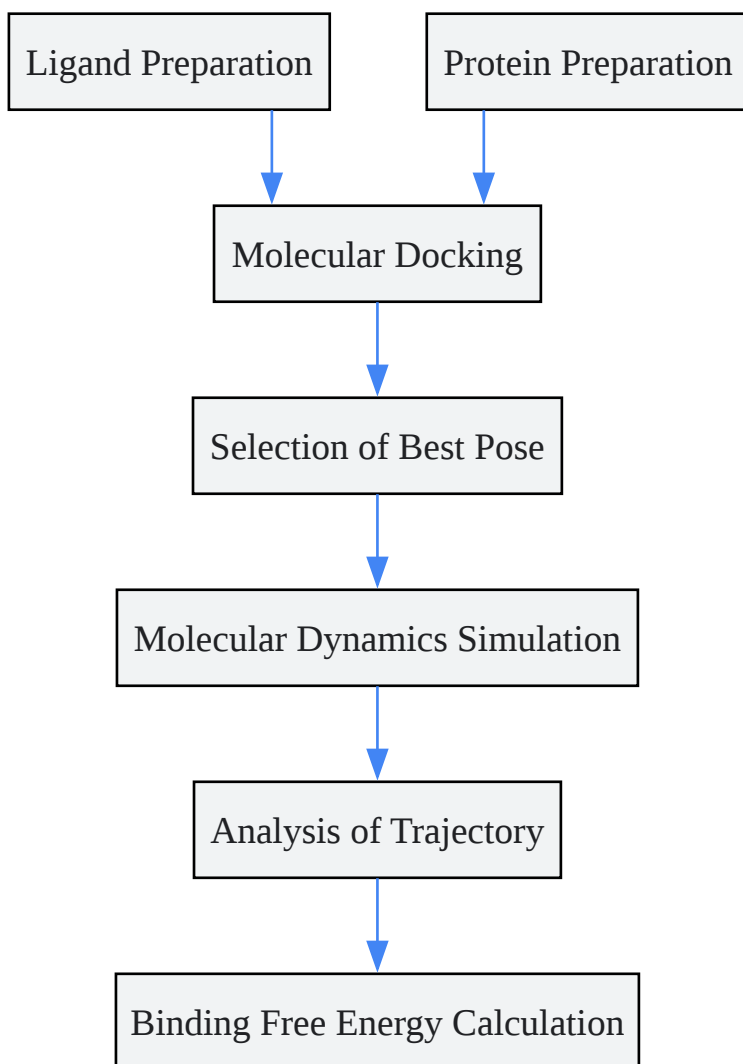
Table 1: Physicochemical Properties of **2-Aminopyridine-3,4-diol**

Property	Value	Source
CAS Number	856954-76-2	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	126.11 g/mol	<a href="#">[2]</a>
SMILES	<chem>OC1=C(O)C=CN=C1N</chem>	<a href="#">[2]</a>
Hydrogen Bond Donors	3	<a href="#">[3]</a>
Hydrogen Bond Acceptors	4	<a href="#">[3]</a>

While specific biological targets for **2-Aminopyridine-3,4-diol** are not yet extensively documented in publicly available literature, the broader family of 2-aminopyridine derivatives has been shown to interact with a variety of protein targets, including kinases and bacterial enzymes. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a common target for 2-aminopyrimidine and related heterocyclic inhibitors, as a representative target for outlining the in silico modeling workflow.

## In Silico Modeling Workflow

The in silico analysis of **2-Aminopyridine-3,4-diol** can be approached through a multi-step computational workflow designed to predict its binding affinity and dynamic behavior with a selected protein target.



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## References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 856954-76-2|2-Aminopyridine-3,4-diol|BLD Pharm [bldpharm.com]
- 3. 2-AMINO-3,4-PYRIDINEDIOL | 856954-76-2 - Chemical Cloud Database [chemcd.com]
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